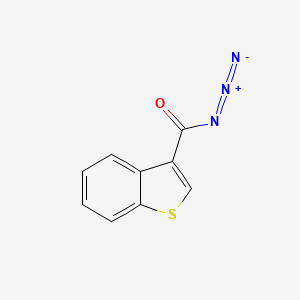
N-Benzoyl-L-tyrosyl-L-leucine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Benzoyl-L-tyrosyl-L-leucine is a synthetic dipeptide compound composed of N-benzoyl-L-tyrosine and L-leucine. It is known for its applications in various biochemical and pharmaceutical research fields due to its unique properties and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-Benzoyl-L-tyrosyl-L-leucine typically involves the coupling of N-benzoyl-L-tyrosine with L-leucine. This process can be achieved through peptide synthesis techniques, often employing reagents such as carbodiimides (e.g., DCC or EDC) and coupling agents like HOBt or HOAt to facilitate the formation of the peptide bond. The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) or dichloromethane (DCM) under controlled temperature conditions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Techniques such as high-performance liquid chromatography (HPLC) are employed for purification, and the final product is often obtained as a crystalline powder.
Analyse Des Réactions Chimiques
Types of Reactions
N-Benzoyl-L-tyrosyl-L-leucine can undergo various chemical reactions, including:
Oxidation: The phenolic hydroxyl group of the tyrosine residue can be oxidized to form quinones.
Reduction: The carbonyl group in the benzoyl moiety can be reduced to form alcohols.
Substitution: The benzoyl group can be substituted with other acyl groups through nucleophilic acyl substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate under acidic or basic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base like pyridine or triethylamine.
Major Products
Oxidation: Quinone derivatives.
Reduction: Benzyl alcohol derivatives.
Substitution: Various acyl-substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
N-Benzoyl-L-tyrosyl-L-leucine has a wide range of applications in scientific research:
Chemistry: Used as a model compound in peptide synthesis studies and racemization tests.
Biology: Employed in studies of enzyme-substrate interactions, particularly with proteases and peptidases.
Medicine: Investigated for its potential therapeutic effects and as a diagnostic tool in pancreatic function tests.
Industry: Utilized in the development of peptide-based drugs and as a standard in analytical techniques.
Mécanisme D'action
The mechanism of action of N-Benzoyl-L-tyrosyl-L-leucine involves its interaction with specific enzymes, such as proteases. The compound acts as a substrate, and its cleavage by these enzymes can be monitored to study enzyme kinetics and specificity. The molecular targets include the active sites of proteases, where the peptide bond is hydrolyzed, leading to the release of the constituent amino acids.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-Benzoyl-L-tyrosyl-p-aminobenzoic acid: Used in pancreatic function tests.
N-Benzoyl-L-tyrosine p-nitroanilide: Employed as a substrate for serine carboxypeptidases.
Tyr-Leu: A dipeptide with anxiolytic-like activity in animal models.
Uniqueness
N-Benzoyl-L-tyrosyl-L-leucine is unique due to its specific structure, which allows it to be used in a variety of biochemical assays and research applications. Its stability and reactivity make it a valuable tool in peptide synthesis and enzyme studies.
Propriétés
Numéro CAS |
78233-57-5 |
|---|---|
Formule moléculaire |
C22H26N2O5 |
Poids moléculaire |
398.5 g/mol |
Nom IUPAC |
(2S)-2-[[(2S)-2-benzamido-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylpentanoic acid |
InChI |
InChI=1S/C22H26N2O5/c1-14(2)12-19(22(28)29)24-21(27)18(13-15-8-10-17(25)11-9-15)23-20(26)16-6-4-3-5-7-16/h3-11,14,18-19,25H,12-13H2,1-2H3,(H,23,26)(H,24,27)(H,28,29)/t18-,19-/m0/s1 |
Clé InChI |
SYRZXWCSGDVFHB-OALUTQOASA-N |
SMILES isomérique |
CC(C)C[C@@H](C(=O)O)NC(=O)[C@H](CC1=CC=C(C=C1)O)NC(=O)C2=CC=CC=C2 |
SMILES canonique |
CC(C)CC(C(=O)O)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



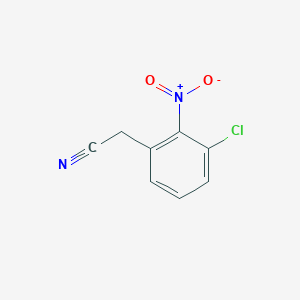


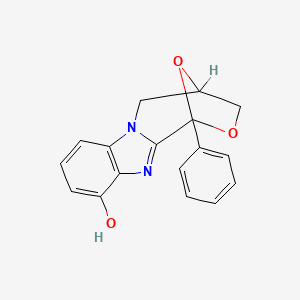
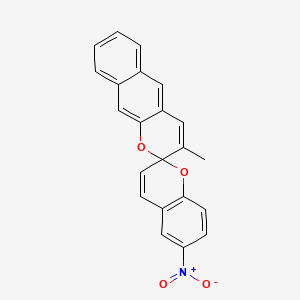
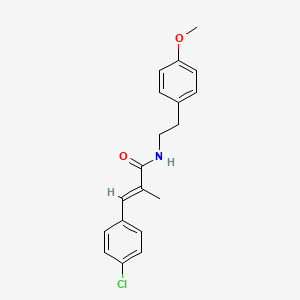
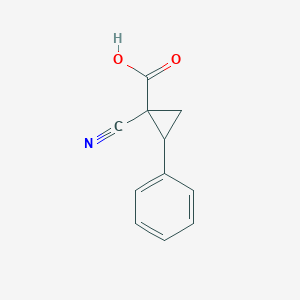
![(2S,5R)-2-Methyl-1-azabicyclo[3.2.0]heptan-7-one](/img/structure/B14447240.png)
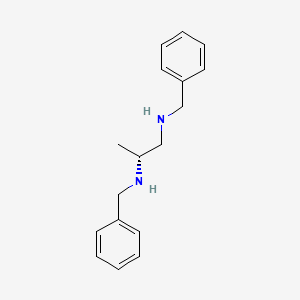
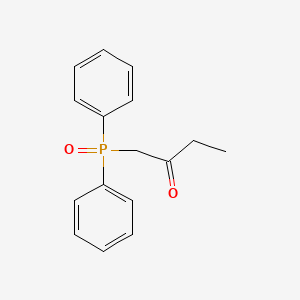

![N-[8-[(2,4-dinitrophenyl)hydrazinylidene]octylideneamino]-2,4-dinitroaniline](/img/structure/B14447258.png)
